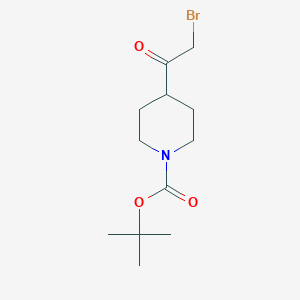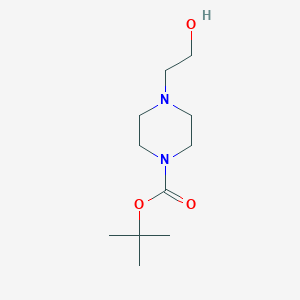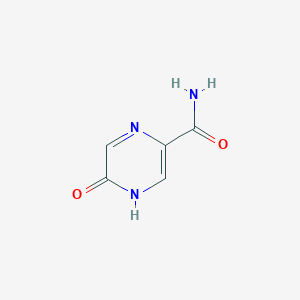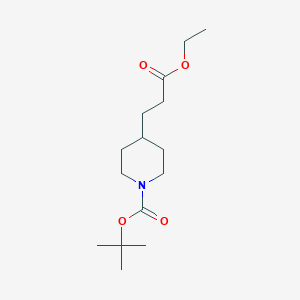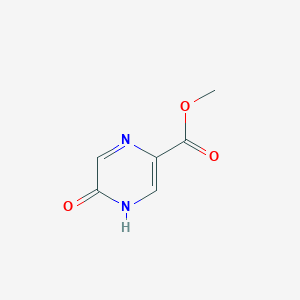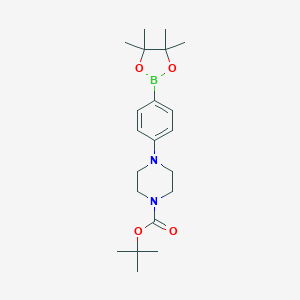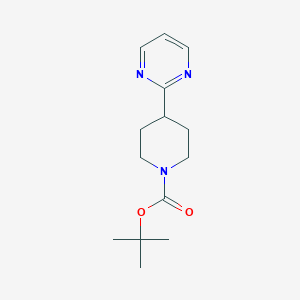
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical entity that appears to be a common structural motif in various research compounds. It is related to a family of piperidine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions, including condensation, reduction, isomerization, and halogenation reactions. For example, an asymmetric synthesis of a related compound utilized diastereoselective reduction and efficient isomerization under basic conditions to obtain the desired enantiomerically pure compound . Another synthesis involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis methods have been optimized for large-scale operations and high yields, indicating their practicality for industrial applications .
Molecular Structure Analysis
X-ray diffraction studies have been extensively used to confirm the molecular structures of these compounds. The crystallographic data often reveal the presence of intermolecular interactions, such as hydrogen bonds and aromatic π-π stacking, which contribute to the stability of the crystal structure . The piperazine ring commonly adopts a chair conformation, and the dihedral angles between the rings in the molecules are indicative of their three-dimensional architecture .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions that are crucial for their transformation into biologically active compounds. These reactions include nucleophilic substitution, oxidation, and the formation of Schiff bases through coupling with aromatic aldehydes . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of electron-withdrawing or electron-donating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized using spectroscopic techniques such as NMR, MS, and FT-IR. These studies provide insights into the electronic environment of the molecules, molecular electrostatic potential, and frontier molecular orbitals . The thermal behavior and stability of these compounds can also be analyzed using DFT calculations and thermal analysis methods .
Aplicaciones Científicas De Investigación
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This method provides general access to a wide range of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are fundamental structural motifs in numerous natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a therapeutic agent, involves various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution. tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role in these synthetic routes, showcasing its significance in the development of pharmaceuticals with higher yield and commercial value (W. Mi, 2015).
Synthesis of Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones
The pyranopyrimidine core is crucial for medicinal and pharmaceutical applications due to its broad synthetic utility and bioavailability. Research emphasizes the role of hybrid catalysts in the synthesis of substituted pyranopyrimidines, highlighting the importance of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in developing structurally complex and biologically significant molecules (Mehul P. Parmar et al., 2023).
Optoelectronic Materials Development
Quinazolines and pyrimidines, including tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, are vital for the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties (G. Lipunova et al., 2018).
Safety And Hazards
There is no specific information available on the safety and hazards of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. However, related compounds have been classified for their hazards1617.
Direcciones Futuras
The future directions for the study of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate” are not explicitly available. However, related compounds have been studied for their potential applications414.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. Further research and studies would be needed for a more comprehensive understanding.
Propiedades
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSIRJTXRMJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592839 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
CAS RN |
182416-05-3 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

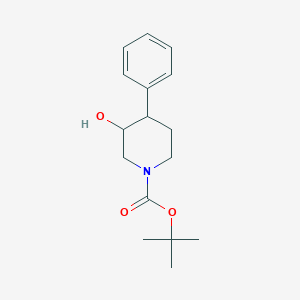
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)

